molecular formula C21H30ClIN6O4 B149979 Iodotyrosyl-prolyl-arginyl chloromethyl ketone CAS No. 126251-21-6

Iodotyrosyl-prolyl-arginyl chloromethyl ketone

Cat. No. B149979
M. Wt: 596.9 g/mol
InChI Key: DRUDCIXYRLXCIP-AWUWEVMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodotyrosyl-prolyl-arginyl chloromethyl ketone (TPCK) is a synthetic compound that has been used extensively in scientific research. TPCK is a protease inhibitor that is commonly used to inhibit serine proteases in biological samples. It has been used in a wide range of applications, including the study of blood coagulation, inflammation, and apoptosis.

Mechanism Of Action

Iodotyrosyl-prolyl-arginyl chloromethyl ketone works by irreversibly binding to the active site of serine proteases, which prevents them from cleaving their substrates. This inhibition occurs through the formation of a covalent bond between the chloromethyl ketone group of Iodotyrosyl-prolyl-arginyl chloromethyl ketone and the active site serine residue of the protease. Iodotyrosyl-prolyl-arginyl chloromethyl ketone is highly specific for serine proteases and does not inhibit other types of proteases.

Biochemical And Physiological Effects

Iodotyrosyl-prolyl-arginyl chloromethyl ketone has a number of biochemical and physiological effects. By inhibiting serine proteases, Iodotyrosyl-prolyl-arginyl chloromethyl ketone can prevent the activation of various signaling pathways that are involved in inflammation and apoptosis. Iodotyrosyl-prolyl-arginyl chloromethyl ketone has also been shown to inhibit blood coagulation by preventing the activation of coagulation factors. In addition, Iodotyrosyl-prolyl-arginyl chloromethyl ketone has been shown to have anti-tumor effects by inhibiting the activity of proteases that are involved in tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of Iodotyrosyl-prolyl-arginyl chloromethyl ketone is its specificity for serine proteases, which allows researchers to study the role of these proteases in various biological processes. Iodotyrosyl-prolyl-arginyl chloromethyl ketone is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, Iodotyrosyl-prolyl-arginyl chloromethyl ketone does have some limitations. It is not effective against all serine proteases, and its irreversible binding to the active site of proteases can make it difficult to study the kinetics of protease activity.

Future Directions

There are a number of future directions for the study of Iodotyrosyl-prolyl-arginyl chloromethyl ketone. One area of research is the development of novel protease inhibitors that are more specific and effective than Iodotyrosyl-prolyl-arginyl chloromethyl ketone. Another area of research is the study of the role of proteases in various diseases, including cancer and inflammation. Finally, the development of new techniques for studying protease activity in vivo will be an important area of research in the future.

Synthesis Methods

Iodotyrosyl-prolyl-arginyl chloromethyl ketone is synthesized by reacting N-tosyl-L-phenylalanine chloromethyl ketone (Iodotyrosyl-prolyl-arginyl chloromethyl ketone) with iodine in the presence of a base. The resulting product is purified by chromatography and recrystallization. The synthesis of Iodotyrosyl-prolyl-arginyl chloromethyl ketone is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Iodotyrosyl-prolyl-arginyl chloromethyl ketone has been used in a wide range of scientific research applications. It is commonly used to inhibit serine proteases in biological samples, which allows researchers to study the role of these proteases in various biological processes. Iodotyrosyl-prolyl-arginyl chloromethyl ketone has been used in the study of blood coagulation, inflammation, and apoptosis. It has also been used to study the role of proteases in cancer and other diseases.

properties

CAS RN

126251-21-6

Product Name

Iodotyrosyl-prolyl-arginyl chloromethyl ketone

Molecular Formula

C21H30ClIN6O4

Molecular Weight

596.9 g/mol

IUPAC Name

1-[2-amino-3-(4-hydroxy-3-(131I)iodanylphenyl)propanoyl]-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H30ClIN6O4/c22-11-18(31)15(3-1-7-27-21(25)26)28-19(32)16-4-2-8-29(16)20(33)14(24)10-12-5-6-17(30)13(23)9-12/h5-6,9,14-16,30H,1-4,7-8,10-11,24H2,(H,28,32)(H4,25,26,27)/i23+4

InChI Key

DRUDCIXYRLXCIP-AWUWEVMDSA-N

Isomeric SMILES

C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)[131I])N)C(=O)NC(CCCN=C(N)N)C(=O)CCl

SMILES

C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)I)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)I)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl

synonyms

(123)I-tyrosylprolylarginyl chloromethyl ketone
123I-YPACK
iodotyrosyl-prolyl-arginyl chloromethyl ketone
iodotyrosyl-prolyl-arginyl chloromethyl ketone, I123-labeled

Origin of Product

United States

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